ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate
Overview
Description
Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that oxirane compounds can undergo reactions at the benzylic position . This involves free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Oxirane compounds are known to participate in various reactions, but the specific pathways influenced by this particular compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with 3,3-dimethyl-2-phenyloxirane in the presence of a catalyst such as rhodium(II) acetate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- The presence of the phenyl group in this compound imparts unique chemical properties, making it more reactive in certain reactions compared to its analogs. This uniqueness is leveraged in various synthetic applications to achieve specific outcomes.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-15-11(14)13(12(2,3)16-13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPQSUSWQRQEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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